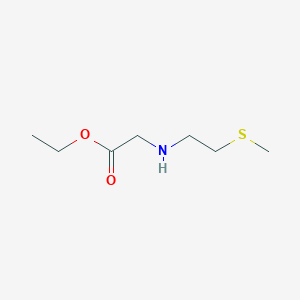
Ethyl (2-(methylthio)ethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-(methylthio)ethyl)glycinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a methylthio group, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(methylthio)ethyl)glycinate typically involves the esterification of (2-(methylthio)ethyl)glycine with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-(methylthio)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Ethyl (2-(methylthio)ethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl (2-(methylthio)ethyl)glycinate involves its interaction with various molecular targets. The methylthio group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding alcohol and acid. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (methylthio)acetate
- Methyl (2-(methylthio)ethyl)glycinate
- Ethyl (2-(methylthio)ethyl)acetate
Uniqueness
This compound is unique due to the presence of both a methylthio group and an ester group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
ethyl 2-(2-methylsulfanylethylamino)acetate |
InChI |
InChI=1S/C7H15NO2S/c1-3-10-7(9)6-8-4-5-11-2/h8H,3-6H2,1-2H3 |
Clave InChI |
JRJBJASUXSXUIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


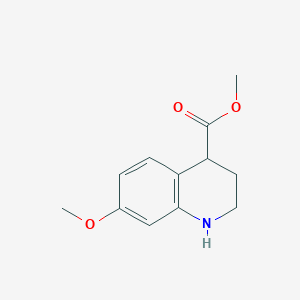
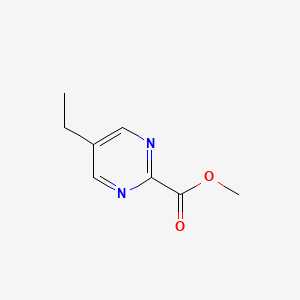
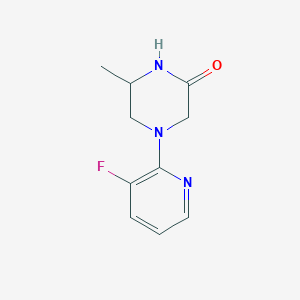
![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)
![5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B13510259.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B13510264.png)
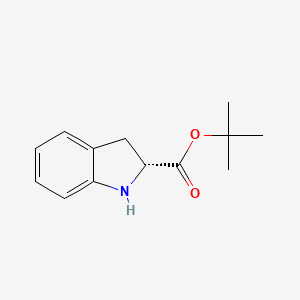



![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)
![4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride](/img/structure/B13510310.png)
![rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B13510319.png)
